
(R)-Eperisone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutexin, also known as lutein, is a naturally occurring xanthophyll and one of the 600 known carotenoids. It is predominantly found in green leafy vegetables such as spinach, kale, and yellow carrots. Lutexin is synthesized only by plants and plays a crucial role in modulating light energy and serving as a non-photochemical quenching agent during photosynthesis. In the human body, it is primarily concentrated in the macula of the retina, where it helps protect against oxidative stress and high-energy light.
准备方法
合成路线和反应条件
叶黄素可以通过多种方法合成,包括共非晶态配方和溶剂控制沉淀。在共非晶态配方中,叶黄素与三氯蔗糖以 1:1 的摩尔比混合,使用乙醇和水作为溶剂。 然后将混合物进行溶剂蒸发,然后进行固态表征和溶解度测试 。另一种方法涉及使用羟丙基甲基纤维素醋酸琥珀酸酯作为聚合物基质来制备叶黄素固体分散体。 这种方法增强了叶黄素在口服递送过程中的稳定性和生物利用度 .
工业生产方法
叶黄素的工业生产通常涉及从万寿菊花中提取。该过程包括万寿菊花水解的几种预处理技术、非绿色和绿色溶剂基提取技术以及油树脂的皂化。 超临界流体萃取结合超声波和各种共溶剂被认为是获得高产率叶黄素的最有效方法之一 .
化学反应分析
反应类型
叶黄素会发生各种化学反应,包括氧化、还原和异构化。这些反应受环境条件的影响,例如温度、光照和氧气的存在。
常用试剂和条件
氧化: 叶黄素可以在受控条件下使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 叶黄素的还原可以使用硼氢化钠等还原剂来实现。
异构化: 叶黄素在高温和光照下会发生异构化,导致形成不同的异构体。
形成的主要产物
从这些反应中形成的主要产物包括叶黄素的各种异构体以及由氧化和还原过程产生的降解产物。
科学研究应用
作用机制
叶黄素主要通过其抗氧化活性发挥作用。它与活性氧物质反应,产生生物活性降解产物。 叶黄素还抑制膜磷脂的过氧化作用,并减少脂褐素的形成,这有助于其抗氧化特性 。 在视网膜中,叶黄素过滤掉可能引起光毒性的蓝光和近紫外线辐射,保护黄斑免受氧化损伤 .
相似化合物的比较
叶黄素经常与其他类胡萝卜素进行比较,例如玉米黄质和β-胡萝卜素。虽然所有这些化合物都具有抗氧化特性,但叶黄素在选择性摄取到视网膜黄斑和在脑组织中主要存在方面是独一无二的。玉米黄质是叶黄素的一种异构体,也积累在视网膜中,但部位不同。另一方面,β-胡萝卜素是维生素 A 的前体,具有不同的生理作用。
类似化合物的列表
- 玉米黄质
- β-胡萝卜素
- 番茄红素
- 虾青素
叶黄素独特的过滤蓝光能力及其在黄斑中的特异性积累使其在眼部健康方面特别有价值,使其与其他类胡萝卜素区别开来。
属性
CAS 编号 |
163437-00-1 |
|---|---|
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC 名称 |
(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |
InChI 键 |
SQUNAWUMZGQQJD-CQSZACIVSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
手性 SMILES |
CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


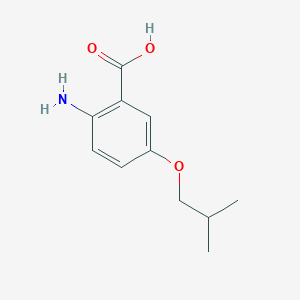

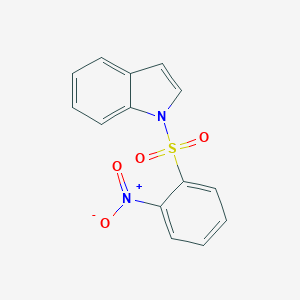


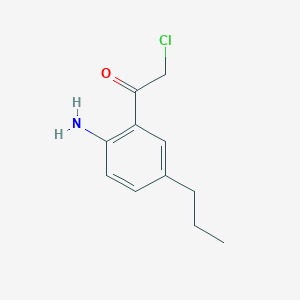
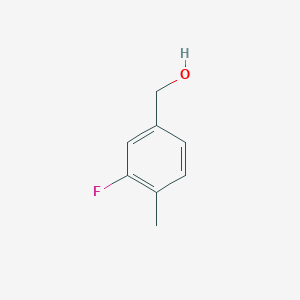
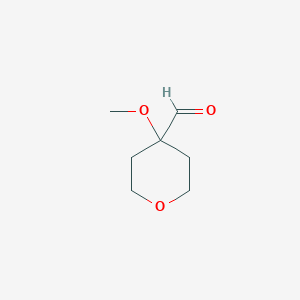



![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)


